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molecular formula C13H8Cl2 B1293879 9,9-Dichloro-9H-fluorene CAS No. 25023-01-2

9,9-Dichloro-9H-fluorene

Cat. No. B1293879
M. Wt: 235.1 g/mol
InChI Key: LSTBDYVWQHHYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387725

Procedure details

To the reactor which has been purged with nitrogen is charged a volume of carbon tetrachloride (400 mL) such that its level just comes to the bottom of the sixth stage. NaOH solution (the same solution used in Recycle run #1, 25 percent by weight, 6.14 moles, 245.6 g dry weight, 983 g solution weight, 774.0 mL) is then charged to the reactor, and fills all six of the stirred zones. The stirrer is started and its speed adjusted to 1500 rpm. Fluorene (0.185 moles, 30.75 g) dissolved in carbon tetrachloride (2.24 moles, 344.8 g, 225.35 mL) is fed into the catalyst saturator containing the catalyst solution using a metering pump at a rate of 5.5 mL/min. The product solution is collected at the overflow, washed and dried as in Part A. The total product solution collected in this fashion amounts to 1006 g which is evaporated to dryness on the rotary evaporation leaving 42.23 g of very light yellow crystals, 9,9-dichlorofluorene (97.1 percent of the theoretical yield of 43.49 g).
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
225.35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2C[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:14]([Cl:18])(Cl)(Cl)[Cl:15]>>[Cl:15][C:14]1([Cl:18])[C:4]2[CH:3]=[CH:2][CH:1]=[CH:13][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
30.75 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
225.35 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the reactor which has been purged with nitrogen
ADDITION
Type
ADDITION
Details
is charged a volume of carbon tetrachloride (400 mL) such that its level
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry weight, 983 g solution weight, 774.0 mL)
ADDITION
Type
ADDITION
Details
is then charged to the reactor
ADDITION
Type
ADDITION
Details
containing the catalyst solution
CUSTOM
Type
CUSTOM
Details
The product solution is collected at the overflow
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried as in Part A
CUSTOM
Type
CUSTOM
Details
The total product solution collected in this fashion
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness on the rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1(C2=CC=CC=C2C=2C=CC=CC12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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